molecular formula C19H22N4O4 B2813431 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea CAS No. 894017-71-1

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea

Cat. No. B2813431
CAS RN: 894017-71-1
M. Wt: 370.409
InChI Key: ZEWVGTZMEVDEEI-UHFFFAOYSA-N
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Description

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea is a synthetic compound with potential applications in scientific research. The compound is also known as DPU-4 and belongs to the class of pyrrolidine-based allosteric modulators of nicotinic acetylcholine receptors (nAChRs).

Scientific Research Applications

Anticancer Agents

A series of derivatives structurally related to the compound have been synthesized and evaluated for their anticancer activities. These compounds, particularly one identified as 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, demonstrated significant antiproliferative effects against various cancer cell lines. These derivatives have been recognized for their potential as BRAF inhibitors, highlighting their importance in the development of new anticancer therapies (Jian Feng et al., 2020).

Molecular Lithiation

Research into the control of site lithiation on pyridine derivatives, including those similar to the compound of interest, has shown that specific conditions lead to selective lithiation, which is crucial for the synthesis of substituted derivatives. This work contributes to the broader understanding of chemical reactivity and functionalization strategies for pyridine-containing compounds (Keith Smith et al., 2013).

Anion Binding Studies

Ureido-pyridyl ligands related to the compound have been synthesized and their anion binding properties studied. These compounds exhibit the ability to form complexes with various polyatomic anions, indicating their potential application in anion recognition and sensing technologies (S. Marivel et al., 2011).

Optoelectronic Properties

A novel chalcone derivative, sharing a structural motif with the compound , was assessed for its electronic and optical properties, including nonlinear optical (NLO) behavior. This study suggested the compound's applicability in optoelectronic device fabrications due to its superior properties compared to standard materials like urea (M. Shkir et al., 2018).

Corrosion Inhibition

Derivatives of urea, similar to the compound of interest, have been explored as corrosion inhibitors for mild steel in acidic environments. These studies underline the relevance of such compounds in protecting industrial materials against corrosion, thus extending their lifespan and reducing maintenance costs (B. Mistry et al., 2011).

properties

IUPAC Name

1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(pyridin-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4/c1-26-16-6-5-15(9-17(16)27-2)23-12-14(8-18(23)24)22-19(25)21-11-13-4-3-7-20-10-13/h3-7,9-10,14H,8,11-12H2,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWVGTZMEVDEEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CN=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea

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